molecular formula C9H15N3 B1463566 4-(1-methyl-1H-pyrazol-5-yl)piperidine CAS No. 640270-01-5

4-(1-methyl-1H-pyrazol-5-yl)piperidine

Cat. No.: B1463566
CAS No.: 640270-01-5
M. Wt: 165.24 g/mol
InChI Key: CRBVTTLKUJAYDY-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrazol-5-yl)piperidine is a chemical compound of significant interest in medicinal chemistry and drug discovery, featuring a piperidine ring directly linked to a methyl-substituted pyrazole. This structure serves as a key synthetic intermediate and privileged scaffold for the development of novel bioactive molecules . The piperidine-pyrazole core is recognized for its versatility in constructing heterocyclic amino acids and complex molecular architectures, making it a valuable building block for diversity-oriented synthesis and the creation of DNA-encoded chemical libraries . Researchers utilize this compound and its derivatives, such as its hydrochloride salt , in the synthesis of potential therapeutic agents. Patented methods describe its efficient preparation, highlighting its industrial relevance . The pyrazole moiety is a well-documented pharmacophore in medicinal chemistry, associated with a wide spectrum of biological activities, suggesting that incorporation of this fragment can be leveraged to interact with various biological targets . This product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-methylpyrazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-9(4-7-11-12)8-2-5-10-6-3-8/h4,7-8,10H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBVTTLKUJAYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640270-01-5
Record name 4-(1-methyl-1H-pyrazol-5-yl)piperidine
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Biochemical Analysis

Biochemical Properties

4-(1-methyl-1H-pyrazol-5-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols. This interaction is crucial as it can influence the regulation of blood pressure and inflammatory responses. The compound’s ability to inhibit sEH suggests its potential in therapeutic applications for conditions related to these physiological processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting sEH, this compound can alter the signaling pathways that regulate inflammation and blood pressure. Additionally, its impact on gene expression can lead to changes in the production of proteins involved in these pathways, thereby affecting overall cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of sEH involves binding to the enzyme’s active site, preventing the conversion of epoxides to diols. This inhibition can lead to an accumulation of epoxides, which have various biological activities, including anti-inflammatory and vasodilatory effects. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained inhibition of sEH, resulting in prolonged anti-inflammatory and blood pressure-lowering effects. The stability and degradation of the compound must be carefully monitored to ensure consistent results in experimental studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits sEH without causing significant adverse effects. At higher doses, toxic effects may be observed, including potential liver and kidney damage. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity. Threshold effects and dose-response relationships should be thoroughly investigated to ensure safe and effective use in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as sEH, influencing the metabolism of epoxides to diols. This interaction can affect metabolic flux and the levels of various metabolites, including those involved in inflammation and blood pressure regulation. Understanding the compound’s role in these pathways is crucial for elucidating its therapeutic potential and optimizing its use in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, its binding to sEH can facilitate its transport to sites of inflammation or blood pressure regulation, enhancing its therapeutic effects. The distribution of the compound within tissues also determines its overall efficacy and safety profile.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with sEH may localize it to the endoplasmic reticulum, where the enzyme is predominantly found. This localization can enhance the compound’s ability to inhibit sEH and exert its therapeutic effects. Understanding the subcellular distribution of the compound is essential for optimizing its use in biochemical research.

Biological Activity

4-(1-methyl-1H-pyrazol-5-yl)piperidine is a compound with significant potential in pharmacology, particularly due to its pyrazole moiety, which is known for various biological activities. This article explores its biological activity, structural characteristics, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C9_9H15_{15}N3_3
  • SMILES Notation : CN1C(=CC=N1)C2CCNCC2
  • InChI Key : CRBVTTLKUJAYDY-UHFFFAOYSA-N

The compound features a piperidine ring substituted with a 1-methyl-1H-pyrazole group, contributing to its unique biological properties.

Biological Activity

The biological activity of this compound can be attributed to the pharmacological properties associated with pyrazole derivatives. The following activities have been documented:

  • Anticancer Activity : Pyrazole derivatives exhibit promising anticancer effects. For instance, studies have shown that compounds containing pyrazole rings can induce apoptosis in cancer cell lines, demonstrating potential as anticancer agents .
  • Antimicrobial Properties : The presence of the pyrazole moiety is linked to antimicrobial activity against various pathogens. This includes both antibacterial and antifungal effects, making it a candidate for further exploration in infectious disease treatment .
  • Anti-inflammatory Effects : Research indicates that pyrazole derivatives can reduce inflammation, which may be beneficial in treating chronic inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against bacterial and fungal strains
Anti-inflammatoryReduces markers of inflammation

Case Study: Anticancer Activity

In a study assessing the cytotoxic effects of various pyrazole derivatives on human cancer cell lines (A549 and HCT116), it was found that certain compounds exhibited significant cytotoxicity with IC50_{50} values ranging from 6.76 µg/mL to over 200 µg/mL. The most effective compound showed an IC50_{50} of 6.76 µg/mL against HCT116 cells, indicating strong potential for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in apoptosis and inflammation modulation. For example, the activation of apoptotic pathways through the regulation of pro-apoptotic and anti-apoptotic genes has been observed in related studies .

Comparison with Similar Compounds

4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine

This derivative replaces the pyrazole ring with a tetrazole-thio group. The tetrazole ring, a bioisostere for carboxylic acids, introduces distinct electronic and steric properties. Unlike the pyrazole variant, the thioether linkage in this compound may enhance metabolic stability but reduce conformational flexibility . No biological data are reported, though its commercial availability suggests utility in medicinal chemistry .

4-(4-Fluorobenzoyl)piperidine and 4-(6-Fluorobenzisoxazol-3-yl)piperidine

These compounds feature aryl ketone and benzisoxazole substituents, respectively. Synthesized via nucleophilic substitution under reflux conditions, they exhibit high binding affinities for serotonin receptors (5-HT2A).

1-[{4-(1-Acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy}acetyl]piperidines

These derivatives incorporate dihydropyrazole-acetyl-piperidine hybrids. Their synthesis involves acylated intermediates and demonstrates modularity for introducing diverse aryl groups.

Conformational and Electronic Properties

The dihedral angle of 33.4° in this compound contrasts with the planar or near-planar conformations of fluorobenzoyl derivatives, which may adopt more rigid poses in receptor binding .

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Substituent Group Synthesis Method Key Structural Features Biological Activity/Application Reference
This compound 1-methylpyrazole-5-yl Reaction with methylhydrazine Dihedral angle 33.4° with piperidine Intermediate in drug synthesis
4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine 1-methyltetrazole-5-ylthio Unspecified Thioether linkage Commercial availability; uncharacterized
4-(4-fluorobenzoyl)piperidine 4-fluorobenzoyl Reflux with acetonitrile Aryl ketone substituent High 5-HT2A binding affinity
4-(6-fluorobenzisoxazol-3-yl)piperidine 6-fluorobenzisoxazol-3-yl Reflux with acetonitrile Benzisoxazole ring Higher affinity than fluorobenzoyl
1-[{4-(1-Acyl-5-aryl-dihydropyrazol-3-yl)phenoxy}acetyl]piperidines Acyl-dihydropyrazole-phenoxy Acylation and nucleophilic substitution Modular aryl/acyl groups Potential kinase inhibitors (hypothesized)

Research Tools and Methodologies

Structural analyses of these compounds rely on crystallographic software such as SHELXL for refinement and ORTEP-3 for graphical representation . These tools enable precise comparison of conformational features critical for structure-activity relationships.

Preparation Methods

Pyrazole Core Formation

  • The pyrazole ring is commonly synthesized by cyclocondensation of hydrazine hydrate with β-ketoesters such as ethyl acetoacetate in ethanol under reflux conditions. This method yields 3-methyl-1H-pyrazol-5(4H)-one with high efficiency (up to 89% yield).

  • Methylation at the N1 position can be achieved by methyl iodide or methyl sulfate treatment under basic conditions, generating 1-methyl-1H-pyrazole derivatives.

Functionalization at the 5-Position

  • The 5-position of the pyrazole ring (adjacent to N1) can be functionalized by condensation with aldehydes or halogenated intermediates to introduce substituents suitable for subsequent coupling with piperidine.

Preparation of the Piperidine Moiety

  • Piperidine rings are commercially available or synthesized via reduction of pyridine derivatives or cyclization methods.

  • Functionalization at the 4-position of piperidine is often achieved by nucleophilic substitution or reductive amination to introduce substituents that can react with the pyrazole moiety.

Coupling Methods to Form this compound

Nucleophilic Substitution

  • A common approach involves the reaction of a 4-halopiperidine derivative with the pyrazole nucleophile under basic or catalytic conditions.

  • For example, refluxing a mixture of 1-methyl-1H-pyrazole-5-yl derivatives with 4-substituted piperidines in ethanol with catalytic piperidine can facilitate the coupling reaction.

Reductive Amination

  • Another method includes reductive amination of 4-formylpiperidine with 1-methyl-1H-pyrazol-5-yl amines or related intermediates in the presence of reducing agents like sodium cyanoborohydride.

  • This method allows selective formation of the C-N bond linking the pyrazole ring to the piperidine nitrogen or carbon.

Multi-step Synthesis with Intermediate Purification

  • Industrially, the synthesis may involve multi-step sequences with intermediate isolation and purification steps, including extraction, washing (with sodium bicarbonate or sodium chloride solutions), recrystallization, and drying under controlled temperatures (40–45°C).

Typical Reaction Conditions and Workup

Step Conditions/Details Notes
Pyrazole formation Hydrazine hydrate + ethyl acetoacetate in ethanol Reflux 4–6 h, yield ~89%
Methylation of pyrazole N1 Methyl iodide, basic medium Selective N1 methylation
Coupling reaction Reflux in ethanol with catalytic piperidine 2–4 h reaction time, yields 60–75%
Workup Extraction with aqueous sodium bicarbonate, washing with brine, drying Ensures purity and removal of by-products
Purification Recrystallization from ethanol or toluene Improves product purity
Drying Air oven at 40–45°C for 15–20 hours Final product isolation

Representative Research Findings

  • Abdelhamid et al. demonstrated the synthesis of pyrazole derivatives via condensation reactions catalyzed by piperidine in ethanol, yielding crystalline products with good purity and yield (up to 72%).

  • Patent WO2015063709A1 describes an industrially relevant process involving organic layer separation, washing with deionized water and sodium bicarbonate, concentration under reduced pressure, and crystallization with glacial acetic acid to obtain pyrazole-piperidine salts.

  • The coupling reaction temperature typically ranges from 50°C to reflux conditions (~80°C), with reaction times of 1–4 hours depending on the substrate and catalyst loading.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Key Notes
Pyrazole ring synthesis Hydrazine hydrate + ethyl acetoacetate, reflux in ethanol 85–89 High yield, base for further steps
N1 Methylation of pyrazole Methyl iodide/base 70–80 Selective methylation
Coupling with piperidine 4-halopiperidine or 4-formylpiperidine + pyrazole derivative, reflux in ethanol with catalytic piperidine 60–75 Requires purification steps
Workup and purification Washing with sodium bicarbonate, recrystallization - Essential for product purity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(1-methyl-1H-pyrazol-5-yl)piperidine, and what challenges arise during purification?

  • Methodological Answer : The compound is typically synthesized via multi-step processes involving condensation reactions or cross-coupling strategies. For example, Suzuki-Miyaura coupling has been employed to attach pyrazole rings to piperidine scaffolds, using palladium catalysts and boronic acid derivatives . A key challenge is separating regioisomers due to the structural similarity of pyrazole derivatives. Column chromatography with gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol) is commonly used, but HPLC may be required for high-purity yields (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR are essential for confirming regiochemistry and substituent positions. For instance, the methyl group on the pyrazole ring typically resonates at δ 2.4–2.6 ppm in 1^1H NMR, while piperidine protons appear as multiplet signals between δ 1.5–3.0 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) using ESI+ or MALDI-TOF confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry, particularly when piperidine adopts a chair or boat conformation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing diverse substituents to the piperidine-pyrazole scaffold?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may complicate purification. Evidence suggests toluene/water biphasic systems reduce side reactions in coupling steps .
  • Catalyst Screening : Pd(PPh3_3)4_4 outperforms Pd(OAc)2_2 in Suzuki-Miyaura reactions for electron-deficient pyrazoles, yielding >80% conversion .
  • Temperature Control : Microwave-assisted synthesis at 120–150°C reduces reaction time from 24 hours to 30 minutes .

Q. How should conflicting biological activity data for this compound derivatives be addressed?

  • Methodological Answer : Contradictions often arise from variations in substituent electronic effects or assay conditions. For example:

  • Case Study : A nitro group at the pyrazole 4-position (as in 4-nitro derivatives) showed enhanced kinase inhibition in vitro but reduced cellular permeability due to increased polarity .
  • Resolution : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) to differentiate artifacts from true activity .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound analogs?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., POPC membranes) to assess logP and blood-brain barrier penetration .
  • Docking Studies : AutoDock Vina or Schrödinger Glide can predict binding modes to targets like dopamine receptors, but require validation via mutagenesis (e.g., Kd_d shifts in D2_2R mutants) .

Safety and Handling Protocols

  • Storage : Store under inert gas (N2_2 or Ar) at −20°C to prevent oxidation of the pyrazole ring .
  • Toxicity Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis. In case of skin contact, rinse immediately with 0.9% saline solution .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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4-(1-methyl-1H-pyrazol-5-yl)piperidine
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4-(1-methyl-1H-pyrazol-5-yl)piperidine

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